molecular formula C6H11NO3S B12658293 Sulfamic acid, 2-cyclohexen-1-yl- CAS No. 66393-80-4

Sulfamic acid, 2-cyclohexen-1-yl-

Cat. No.: B12658293
CAS No.: 66393-80-4
M. Wt: 177.22 g/mol
InChI Key: KLMHIKVQATUHIB-UHFFFAOYSA-N
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Description

Sulfamic acid, 2-cyclohexen-1-yl- (CAS 100-88-9), also referred to as cyclohexylsulfamic acid or N-cyclohexylsulfamic acid, is a sulfonic acid derivative with a cyclohexenyl substituent. Its molecular structure comprises a sulfamic acid group (-SO3NH2) bonded to a cyclohexenyl ring, conferring unique chemical reactivity and solubility properties. This compound is primarily recognized as a precursor to sodium cyclamate (C6H11NHSO3Na), an artificial sweetener widely used in the food and beverage industry . Industrial applications also extend to flame retardants and herbicides, though its primary commercial significance lies in sweetener synthesis .

Key identifiers:

  • CAS Number: 100-88-9
  • Molecular Weight: ~193.23 g/mol (calculated).
  • IUPAC Name: Cyclohexylsulfamic acid .

Safety Data Sheets (SDS) recommend stringent laboratory controls and avoidance of human or animal exposure .

Properties

CAS No.

66393-80-4

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

cyclohex-2-en-1-ylsulfamic acid

InChI

InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10)

InChI Key

KLMHIKVQATUHIB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.

    Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.

    Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalysis

Sulfamic acid, 2-cyclohexen-1-yl- has been investigated for its potential use as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it a candidate for applications in synthetic organic chemistry.

Table 1: Catalytic Reactions Involving Sulfamic Acid, 2-Cyclohexen-1-yl-

Reaction TypeDescriptionExample Products
OxidationConverts sulfamic acid, 2-cyclohexen-1-yl- to oxygenated products2-cyclohexen-1-one, 2-cyclohexen-1-ol
ReductionReduces sulfamic acid derivativesVarious reduced derivatives
SubstitutionForms new compounds by replacing the sulfamic groupNew functionalized compounds

Enzyme Inhibition

Research indicates that sulfamic acid, 2-cyclohexen-1-yl- may serve as an enzyme inhibitor. This property can be harnessed for biochemical applications, particularly in drug development.

Case Study: Enzyme Inhibition Potential
In studies focusing on carbonic anhydrase inhibition, derivatives similar to sulfamic acid were shown to significantly reduce enzyme activity. Such inhibition has implications for treating conditions like glaucoma and certain cancers .

Drug Development

Due to its structural characteristics, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential therapeutic uses. Its interaction with biological molecules suggests it may play a role in drug design.

Table 2: Potential Therapeutic Targets

Disease ConditionMechanism of ActionReference
GlaucomaInhibition of carbonic anhydraseScozzafava et al.
CancerModulation of enzyme pathwaysSupuran et al.
Alzheimer's DiseaseInhibition of acetylcholinesteraseAbbasi et al.

Material Science

The unique properties of sulfamic acid, 2-cyclohexen-1-yl-, such as enhanced stability and reactivity, make it suitable for developing new materials. Its application in formulating advanced materials with specific characteristics is an area of ongoing research.

Table 3: Material Properties and Applications

PropertyApplication
StabilityDevelopment of durable materials
ReactivitySynthesis of functionalized polymers

Mechanism of Action

The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between sulfamic acid, 2-cyclohexen-1-yl- and structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties/Safety
Sulfamic acid, 2-cyclohexen-1-yl- 100-88-9 C6H11NO3S ~193.23 Sweetener precursor, herbicides R&D use only; limited safety data; handle under controlled conditions
Sodium cyclamate 139-05-9 C6H11NHSO3Na 201.22 Artificial sweetener Derived from cyclohexylsulfamic acid; regulated for food use
Sulfanilamide 63-74-1 C6H8N2O2S 172.20 Antibacterial agent Established pharmaceutical use; well-documented safety profile
Sulfathiazole Sodium 144-74-1 C9H8N3NaO2S2 277.29 Antimicrobial agent Pharmaceutical-grade purity; used in combination therapies
Sulfonic Acid Cation-exchange Resin N/A Polymer matrix N/A Ion exchange processes Utilized in water purification and chemical separation
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride N/A C7H16ClNS ~197.72 Pharmaceutical synthesis High purity (>95%); versatile intermediate in drug development

Application-Specific Contrasts

  • Sweetener Derivatives : Unlike sodium cyclamate, which is directly used in food, sulfamic acid, 2-cyclohexen-1-yl- serves as a synthetic intermediate. Its conversion to cyclamate involves neutralization with sodium hydroxide .
  • Pharmaceuticals: Sulfanilamide and sulfathiazole sodium are sulfonamide antibiotics with distinct mechanisms of action, targeting bacterial folate synthesis. In contrast, the rac- compound () is a chiral building block for novel therapeutics, highlighting divergent roles in drug development .
  • Industrial Uses: Sulfonic acid cation-exchange resins and sulfamic acid derivatives share applications in purification processes, but the former is non-toxic and reusable, whereas the latter requires careful handling due to incomplete safety data .

Market and Regulatory Landscape

  • Europe Dominance: Europe leads in sulfamic acid consumption due to stringent regulations favoring non-hazardous substitutes in pharmaceuticals and cleaning products .
  • Growth Drivers: The expanding home care industry and innovations in sulfamic acid purification technologies (e.g., membrane processes) are accelerating market growth, particularly for derivatives like sodium cyclamate .

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